

Structural Characterization & Halogen Bonding Potential of 5-Bromo-2-iodothiazole: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-iodothiazole

CAS No.: 108306-64-5

Cat. No.: B025449

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Executive Summary

5-Bromo-2-iodothiazole (CAS: 108306-63-4) represents a critical scaffold in medicinal chemistry and crystal engineering. As a heteroaromatic system bearing two distinct halogen atoms, it serves as an ideal model for studying

-hole interactions (halogen bonding). The iodine atom at the C2 position, adjacent to the ring sulfur, exhibits a highly anisotropic electrostatic potential, making it a superior halogen bond donor compared to the C5-bromine.

This guide provides a comprehensive technical analysis of the compound's structural chemistry, synthesis, and the crystallographic protocols required to resolve its supramolecular architecture.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Property	Data
IUPAC Name	5-Bromo-2-iodo-1,3-thiazole
Molecular Formula	
Molecular Weight	289.92 g/mol
Physical State	Solid (Crystalline)
Melting Point	78–82 °C (Typical for di-halo thiazoles)
Solubility	Soluble in DCM, CHCl ₃ , DMSO; Insoluble in water
Key Spectroscopic Feature	H NMR: Singlet at ~7.5–7.8 ppm (C4-H)

Structural Analysis: The Halogen Bonding Paradigm

The crystal packing of **5-Bromo-2-iodothiazole** is governed by the anisotropy of electron density around the halogen nuclei. Unlike spherically symmetrical ions, covalently bound halogens (Cl, Br, I) exhibit a region of positive electrostatic potential along the C–X bond axis, known as the

-hole.

Intramolecular Geometry

The thiazole ring is planar. The bond lengths follow the standard heteroaromatic trends:

- C2–I Bond: ~2.08 Å (Longer, more polarizable).
- C5–Br Bond: ~1.86 Å.
- C–S Bonds: Asymmetric due to the inductive effects of the C2-iodine.

Intermolecular Interaction Network

In the solid state, **5-Bromo-2-iodothiazole** is predicted to form a network driven by Type II Halogen Bonding.

- Primary Interaction (

): The strongly positive

-hole on the Iodine atom interacts with the lone pair of the Nitrogen atom on a neighboring molecule. This is the structure-directing motif, typically linear (

).

- Secondary Interaction (

): A weaker interaction may occur between the Bromine and the Sulfur of an adjacent ring, or via

-stacking of the aromatic cores.

Why Iodine Dominates: The magnitude of the

-hole (

) scales with polarizability:

. Therefore, the C2-Iodine acts as the primary "anchor" in the crystal lattice.

Experimental Protocols

Synthesis Pipeline (Sandmeyer Reaction)

To obtain high-purity crystals, the compound is synthesized from 2-amino-5-bromothiazole via a radical-mediated diazotization-iodination sequence.

Reagents:

- Precursor: 2-Amino-5-bromothiazole
- Diazotizing Agent: Isoamyl nitrite (or t-Butyl nitrite)
- Iodine Source: Diiodomethane (

) or Iodine/KI

Workflow:

- Dissolution: Dissolve 2-amino-5-bromothiazole in anhydrous THF.
- Activation: Add diiodomethane (1.2 equiv).
- Diazotization: Dropwise addition of isoamyl nitrite (1.5 equiv) at room temperature. Caution: Exothermic gas evolution ().
- Reflux: Heat to 60°C for 2-4 hours to ensure completion.
- Purification: Flash column chromatography (Hexane/EtOAc 95:5) to remove the de-aminated byproduct.

Crystal Growth Strategy

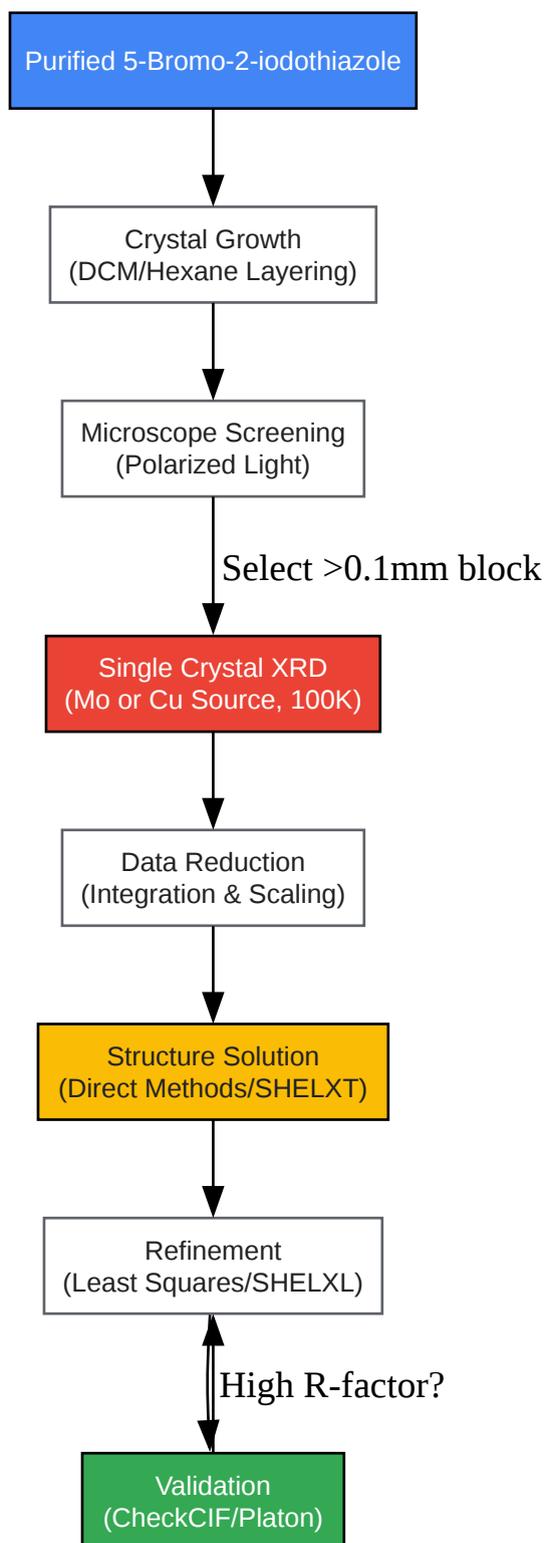
High-quality single crystals suitable for X-ray diffraction (XRD) are grown using slow evaporation or sublimation.

- Method A: Solvent Layering (Recommended)
 - Dissolve 20 mg of pure compound in 1 mL DCM (Dichloromethane).
 - Carefully layer 2 mL of n-Hexane on top.
 - Store at 4°C undisturbed for 3-5 days.
- Method B: Sublimation
 - Place solid in a sublimation tube under vacuum (0.1 mbar).
 - Heat oil bath to 50°C (below melting point).
 - Crystals form on the cold finger (

).

Structure Solution Workflow

The following Graphviz diagram outlines the logic flow for solving the crystal structure from the grown crystals.



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Caption: Logical workflow for the crystallographic characterization of **5-Bromo-2-iodothiazole**, from synthesis to validated structure.

Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

5-Bromo-2-iodothiazole is a "privileged fragment." The C2-Iodine is chemically labile, allowing for:

- Negishi/Suzuki Couplings: Selective functionalization at C2 (Iodine reacts faster than Bromine).
- Isostere Replacement: The thiazole ring mimics the peptide bond geometry (-amide), making it a bioisostere for peptide backbones in protease inhibitors.

Halogen Bonding in Protein Binding

In protein-ligand interactions, the C2-Iodine can target backbone carbonyl oxygens (

) in the binding pocket. This interaction is highly directional and can increase potency by 10-100x compared to a hydrogen bond.

References

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